2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
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Overview
Description
2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a complex organic compound that combines a pyridine ring, a benzamide group, and a boronate ester. This unique structure gives it distinct properties that make it valuable in various fields of chemical and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves the reaction of 2-pyridinecarboxylic acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with hydroxyl groups on enzymes or receptors, modulating their activity. This interaction can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H)
Uniqueness
2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is unique due to its combination of a pyridine ring, a benzamide group, and a boronate ester. This structure provides it with distinct reactivity and binding properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C19H23BN2O3 |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)14-8-10-15(11-9-14)22-17(23)13-16-7-5-6-12-21-16/h5-12H,13H2,1-4H3,(H,22,23) |
InChI Key |
DREMUDJXCKFHPJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=N3 |
Origin of Product |
United States |
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